5-Chloro vs 5-Bromo Oxindole: 25–50% Superior Antiproliferative Potency Across Five Human Cancer Cell Lines
In a direct head-to-head comparison of pyridone-annelated isoindigo derivatives synthesized from 5-chlorooxindole (compound 3b) and 5-bromooxindole (compound 3d), the 5-chloro congener demonstrated 25–50% greater antiproliferative potency across all five human cancer cell lines tested. This consistent superiority was attributed to the critical role of the 5'-position substituent on the benzo-ring E, with the chloro group providing an optimal balance of electronic withdrawing effects and steric fit relative to the bulkier bromo substituent [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀, 48 h incubation) |
|---|---|
| Target Compound Data | 3b (5'-chloro): K562 IC₅₀ = 6.60 µM; THP-1 IC₅₀ = 8.21 µM; HepG2 IC₅₀ = 8.97 µM; MCF-7 IC₅₀ = 11.94 µM; Caco-2 IC₅₀ = 14.59 µM; HEK-293 IC₅₀ = 30.65 µM; L-929 IC₅₀ = 40.40 µM |
| Comparator Or Baseline | 3d (5'-bromo): IC₅₀ values not individually listed, but reported to be 25–50% less potent than 3b in all tested cell lines |
| Quantified Difference | 3b is 25–50% more potent than 3d across all five cancer cell lines; 3b also exhibited a 2.1–2.8-fold selectivity window against noncancerous HEK-293 and L-929 cells |
| Conditions | Human hematological (K562, THP-1) and solid tumor (HepG2, MCF-7, Caco-2) cell lines; 48 h incubation; annexin V/7-AAD flow cytometry apoptosis assay |
Why This Matters
Procurement of 5-chlorooxindole over 5-bromooxindole directly enables synthesis of derivatives with 25–50% higher antiproliferative potency and a wider therapeutic selectivity window, critical for hit-to-lead oncology programs where sub-micromolar potency differentials determine candidate progression.
- [1] Saleh, A.M. et al. Synthesis and Biological Evaluation of New Pyridone-Annelated Isoindigos as Anti-Proliferative Agents. Molecules 2014, 19 (9), 13076–13092. View Source
